molecular formula C30H49N5O3 B560293 UNC0638 CAS No. 1255517-77-1

UNC0638

Cat. No.: B560293
CAS No.: 1255517-77-1
M. Wt: 527.7 g/mol
InChI Key: LLJGACAJGYXBTL-UHFFFAOYSA-N
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Description

UNC0638 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP. These enzymes are responsible for the methylation of lysine 9 on histone 3 (H3K9), a modification that plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can modulate gene expression and has shown potential in various scientific research applications, particularly in the fields of epigenetics and cancer research .

Preparation Methods

The synthesis of UNC0638 involves multiple steps, starting with the preparation of key intermediates. The final compound is obtained through a series of reactions, including cyclization, alkylation, and amination. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

UNC0638 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target enzymes.

    Substitution: Substitution reactions can introduce different functional groups into the compound, potentially enhancing its selectivity and potency.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents .

Mechanism of Action

UNC0638 exerts its effects by selectively inhibiting the histone methyltransferases G9a and GLP. These enzymes catalyze the methylation of lysine 9 on histone 3 (H3K9), a modification associated with gene repression. By inhibiting these enzymes, this compound reduces the levels of H3K9 methylation, leading to changes in gene expression. This mechanism is particularly relevant in the context of cancer, where aberrant gene expression plays a key role in disease progression .

Properties

CAS No.

1255517-77-1

Molecular Formula

C30H49N5O3

Molecular Weight

527.7 g/mol

IUPAC Name

2-cyclohexyl-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine;hydrate

InChI

InChI=1S/C30H47N5O2.H2O/c1-22(2)35-17-12-24(13-18-35)31-30-25-20-27(36-3)28(37-19-9-16-34-14-7-8-15-34)21-26(25)32-29(33-30)23-10-5-4-6-11-23;/h20-24H,4-19H2,1-3H3,(H,31,32,33);1H2

InChI Key

LLJGACAJGYXBTL-UHFFFAOYSA-N

SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5

Canonical SMILES

CC(C)N1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCCCN4CCCC4)C5CCCCC5.O

Synonyms

2-Cyclohexyl-6-methoxy-N-[1-(1-methylethyl)-4-piperidinyl]-7-[3-(1-pyrrolidinyl)propoxy]-4-quinazolinamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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